Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
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Overview
Description
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is a chemical compound known for its unique structure and properties. It is a derivative of pamoic acid, which consists of two naphthalene groups linked by a methylene bridge. This compound is used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of pamoic acid with cesium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of pamoic acid to its dicesium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the naphthoate groups to their corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the naphthoate groups.
Substitution: Ethers and esters of the original compound.
Scientific Research Applications
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets. The hydroxyl groups and naphthoate moieties play a crucial role in binding to target molecules, facilitating various biochemical and chemical processes. The compound can activate or inhibit specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pamoic Acid: The parent compound of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate], known for its use in forming sparingly soluble salts with drugs.
Diisopropyl 4,4’-methylenebis[3-hydroxy-2-naphthoate]: A derivative used as a fluorescent probe for detecting nitroaromatic explosives.
Uniqueness
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is unique due to its cesium salt form, which imparts distinct properties such as enhanced solubility and reactivity compared to its sodium or potassium counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
68226-93-7 |
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Molecular Formula |
C23H14Cs2O6 |
Molecular Weight |
652.2 g/mol |
IUPAC Name |
dicesium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2Cs/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI Key |
CYDFAMLPBMJQMJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Cs+].[Cs+] |
Related CAS |
130-85-8 (Parent) |
Origin of Product |
United States |
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